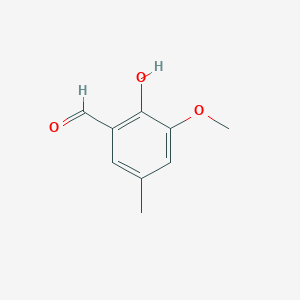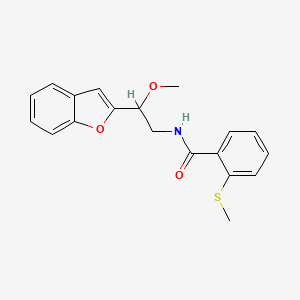![molecular formula C24H20BrN5 B2420597 3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-88-4](/img/structure/B2420597.png)
3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar triazoloquinazolinone compounds involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare 1,2,3-triazolo[1,5-a]quinoxaline scaffolds, starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, has been developed .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazolinone core, which is a relevant structural template in both natural and synthetic biologically active compounds . The distance between the heterocyclic part and the π-donating phenyl substituent was found to be 3.274 Å, which is 0.13 Å less than the sum of the van der Waals radii .Chemical Reactions Analysis
In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.363. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Quinazolines in Medicinal Chemistry
Quinazoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, due to their ability to modulate different biological pathways. For example, quinazoline-based compounds have been identified for their anticancer properties by inhibiting specific enzymes or receptors critical in cancer progression, such as epidermal growth factor receptors (EGFR) and tyrosine kinases. The review by Ravez et al. (2015) highlights the discovery and development of quinazoline derivatives for cancer treatment, emphasizing their role in inhibiting EGFR and other therapeutic targets. This suggests that the structural features of 3-(3-bromophenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could potentially be explored for similar biological activities, especially in cancer therapeutics (Ravez, Séverine, et al., 2015).
Triazoles in Drug Development
Triazoles are another class of compounds with notable significance in drug development, especially for their antifungal and antimicrobial properties. The structure of triazoles allows for the synthesis of compounds with a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. Geronikaki et al. (2021) discussed the antifungal activity of 1,2,3-triazole-containing derivatives, highlighting their efficacy in combating drug-sensitive and drug-resistant infections. This review indicates that compounds incorporating the triazole moiety, similar to the triazolo[1,5-a]quinazolin-5-amine structure, could be valuable in developing new antifungal agents or other antimicrobial drugs (Geronikaki, A., 2021).
Future Directions
The triazoloquinazolinone scaffold, to which this compound belongs, has potential for further exploration and optimization due to its versatile moiety and the wide range of biological activities it exhibits . The development of eco-friendly synthetic protocols and the exploration of the reaction scope for introducing functional groups on this structural template are areas of ongoing research .
properties
IUPAC Name |
3-(3-bromophenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5/c1-16(17-8-3-2-4-9-17)15-26-23-20-12-5-6-13-21(20)30-24(27-23)22(28-29-30)18-10-7-11-19(25)14-18/h2-14,16H,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXXOBCQKPXBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)

![[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2420528.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2420531.png)
![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)

